molecular formula C12H9NS B12294954 Phenothiazine-d8,NH

Phenothiazine-d8,NH

Cat. No.: B12294954
M. Wt: 207.32 g/mol
InChI Key: WJFKNYWRSNBZNX-PGRXLJNUSA-N
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Description

Phenothiazine-d8,NH is a deuterated derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Phenothiazine and its derivatives are known for their diverse applications in chemistry, biology, medicine, and industry due to their unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine-d8,NH typically involves the deuteration of phenothiazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, phenothiazine can be treated with deuterated solvents such as deuterated chloroform (CDCl3) or deuterated acetic acid (CD3COOD) in the presence of a catalyst to facilitate the exchange reaction .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, with careful control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine-d8,NH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenothiazine-d8,NH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenothiazine-d8,NH involves its interaction with various molecular targets and pathways. In biological systems, phenothiazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes, leading to their therapeutic effects. For example, they can block dopamine receptors, which is a key mechanism in their antipsychotic activity .

Comparison with Similar Compounds

Phenothiazine-d8,NH can be compared with other similar compounds, such as:

This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques.

Properties

Molecular Formula

C12H9NS

Molecular Weight

207.32 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octadeuterio-10H-phenothiazine

InChI

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

WJFKNYWRSNBZNX-PGRXLJNUSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2

Origin of Product

United States

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